molecular formula C6H6N4O4 B1581058 4,6-Dinitrobenzene-1,3-diamine CAS No. 4987-96-6

4,6-Dinitrobenzene-1,3-diamine

Cat. No. B1581058
CAS RN: 4987-96-6
M. Wt: 198.14 g/mol
InChI Key: DFBUFGZWPXQRJV-UHFFFAOYSA-N
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Description

4,6-Dinitrobenzene-1,3-diamine is a chemical compound with the molecular formula C6H6N4O4 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 4,6-Dinitrobenzene-1,3-diamine can be achieved through various methods. One such method involves the nitration of 4,6-dinitrobenzene-1,3-diamine to obtain N,N’-(4,6-dinitro-1,3-phenylene)dinitramide . Another method involves the hydrogenation of dinitrobenzenes .


Molecular Structure Analysis

The molecular weight of 4,6-Dinitrobenzene-1,3-diamine is 198.14 . The InChI code for this compound is 1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 .


Chemical Reactions Analysis

4,6-Dinitrobenzene-1,3-diamine can undergo various chemical reactions. For instance, it can react with bases to form a series of energetic salts . It can also undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides .


Physical And Chemical Properties Analysis

4,6-Dinitrobenzene-1,3-diamine is a powder . Its reactions with bases result in the formation of a series of energetic salts which exhibit relatively high densities (1.74 to 1.83 g cm−3), and acceptable thermal sensitivities (177 to 253 °C) .

Scientific Research Applications

Production of Phenylenediamine Derivatives

4,6-Dinitrobenzene-1,3-diamine: is a key intermediate in the production of phenylenediamine derivatives. These derivatives are crucial in the manufacture of polyurethane foams, dyes, pharmaceuticals, and other fine chemicals . The hydrogenation of dinitrobenzenes to corresponding diamines is an important reaction in this process.

Catalysis Research

The compound is used in catalysis research, particularly in the study of copper-aluminum oxide catalysts. These catalysts have been investigated for their efficiency in the liquid-phase hydrogenation of dinitroaromatic compounds under continuous-flow conditions .

Development of Energetic Materials

4,6-Dinitrobenzene-1,3-diamine: serves as a precursor in the synthesis of energetic materials. A notable example is its use in the facile synthesis of N,N′-(4,6-dinitro-1,3-phenylene)dinitramide, an energetic compound obtained through a single-step nitration process .

Safety And Hazards

The safety data sheet for 4,6-Dinitrobenzene-1,3-diamine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, H335 .

properties

IUPAC Name

4,6-dinitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBUFGZWPXQRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303204
Record name 4,6-dinitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dinitrobenzene-1,3-diamine

CAS RN

4987-96-6
Record name 4987-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dinitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and structure of 4,6-Dinitrobenzene-1,3-diamine?

A1: The molecular formula of 4,6-Dinitrobenzene-1,3-diamine is C6H6N4O4 []. While the abstract doesn't provide a structural image, the name indicates it is a benzene ring with two nitro groups (NO2) at positions 4 and 6, and two amine groups (NH2) at positions 1 and 3.

Q2: The abstract mentions intramolecular hydrogen bonding in 4,6-Dinitrobenzene-1,3-diamine. What impact does this have on the molecule's structure?

A2: The abstract states that the 4,6-Dinitrobenzene-1,3-diamine molecule is "almost planar" due to the stabilizing effect of two intramolecular N—H⋯O hydrogen bonds []. These bonds likely occur between the hydrogen atoms of the amine groups and the oxygen atoms of the nitro groups, pulling the molecule into a flatter conformation.

Q3: How does the crystal structure of 4,6-Dinitrobenzene-1,3-diamine arise from its intermolecular interactions?

A3: According to the abstract, the crystal structure of 4,6-Dinitrobenzene-1,3-diamine is a sheet-like arrangement. This arrangement is a result of further N—H⋯O hydrogen bonds that extend between adjacent molecules in the crystal lattice [].

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